2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Overview
Description
2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O4S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a pyridine ring substituted with a methyl group and two methoxy groups on the benzene ring.
Preparation Methods
The synthesis of 2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it suitable for large-scale production.
In an industrial setting, the synthesis may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the sulfonamide group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in assays to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is tissue-nonspecific alkaline phosphatase (TNAP), where it acts as a potent reversible inhibitor . The inhibition mechanism is uncompetitive with respect to the phosphate donor substrate and noncompetitive with respect to the acceptor substrate, indicating an allosteric inhibition mechanism. This compound also exhibits little or no inhibitory activity in over 250 assays involving other enzymes .
Comparison with Similar Compounds
2,5-Dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: This compound also acts as a TNAP inhibitor but has a quinoline ring instead of a pyridine ring.
4-Chloro-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide: This derivative has a chloro substituent on the benzene ring, which may alter its reactivity and biological activity.
2,5-Dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide: This compound contains additional chloro and methoxy groups, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TNAP, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-5-4-8-15-14(10)16-21(17,18)13-9-11(19-2)6-7-12(13)20-3/h4-9H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVURHUVFYOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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